Miglustat
Miglustat
Miglustat is a synthetic, N-alkylated imino analogue of D-glucose. Miglustat competitively and reversibly binds to and inhibits the activity of UDP-glucose ceramide glucosyltransferase, which catalyzes the initial step in the synthesis of glycosphingolipids (GSL). This leads to a decrease in the production of glycosphingolipid, which has important roles in various cellular processes. Miglustat can be used in substrate reduction therapy in diseases in which the enzyme glucocerebrosidase, that is responsible for the breakdown of GSL, is deficient.
Miglustat is an oral inhibitor of glucosylceramide synthase which is used in the therapy of type 1 Gaucher disease. Clinical experience with miglustat is limited, but it has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Miglustat, also known as zavesca or ogt 918, belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. Miglustat is a drug which is used for the treatment of adult patients with mild to moderate type 1 (nonneuropathic) gaucher's disease for whom enzyme replacement therapy is not a therapeutic option (e. g. due to constraints such as allergy, hypersensitivity, or poor venous access). now approved in some countries for the treatment of progressive neurological symptoms in adult and pediatric patients with niemann-pick disease type c (np-c). . Miglustat exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Miglustat has been detected in multiple biofluids, such as urine and blood. Miglustat can be biosynthesized from duvoglustat.
Miglustat is an oral inhibitor of glucosylceramide synthase which is used in the therapy of type 1 Gaucher disease. Clinical experience with miglustat is limited, but it has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Miglustat, also known as zavesca or ogt 918, belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. Miglustat is a drug which is used for the treatment of adult patients with mild to moderate type 1 (nonneuropathic) gaucher's disease for whom enzyme replacement therapy is not a therapeutic option (e. g. due to constraints such as allergy, hypersensitivity, or poor venous access). now approved in some countries for the treatment of progressive neurological symptoms in adult and pediatric patients with niemann-pick disease type c (np-c). . Miglustat exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Miglustat has been detected in multiple biofluids, such as urine and blood. Miglustat can be biosynthesized from duvoglustat.
Brand Name:
Vulcanchem
CAS No.:
72599-27-0
VCID:
VC0535440
InChI:
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1
SMILES:
CCCCN1CC(C(C(C1CO)O)O)O
Molecular Formula:
C10H21NO4
Molecular Weight:
219.28 g/mol
Miglustat
CAS No.: 72599-27-0
Inhibitors
VCID: VC0535440
Molecular Formula: C10H21NO4
Molecular Weight: 219.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 72599-27-0 |
---|---|
Product Name | Miglustat |
Molecular Formula | C10H21NO4 |
Molecular Weight | 219.28 g/mol |
IUPAC Name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
Standard InChI | InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1 |
Standard InChIKey | UQRORFVVSGFNRO-UTINFBMNSA-N |
Isomeric SMILES | CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
SMILES | CCCCN1CC(C(C(C1CO)O)O)O |
Canonical SMILES | CCCCN1CC(C(C(C1CO)O)O)O |
Appearance | Solid powder |
Melting Point | 169-172 °C 169-172°C |
Physical Description | Solid |
Description | Miglustat is a synthetic, N-alkylated imino analogue of D-glucose. Miglustat competitively and reversibly binds to and inhibits the activity of UDP-glucose ceramide glucosyltransferase, which catalyzes the initial step in the synthesis of glycosphingolipids (GSL). This leads to a decrease in the production of glycosphingolipid, which has important roles in various cellular processes. Miglustat can be used in substrate reduction therapy in diseases in which the enzyme glucocerebrosidase, that is responsible for the breakdown of GSL, is deficient. Miglustat is an oral inhibitor of glucosylceramide synthase which is used in the therapy of type 1 Gaucher disease. Clinical experience with miglustat is limited, but it has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. Miglustat, also known as zavesca or ogt 918, belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. Miglustat is a drug which is used for the treatment of adult patients with mild to moderate type 1 (nonneuropathic) gaucher's disease for whom enzyme replacement therapy is not a therapeutic option (e. g. due to constraints such as allergy, hypersensitivity, or poor venous access). now approved in some countries for the treatment of progressive neurological symptoms in adult and pediatric patients with niemann-pick disease type c (np-c). . Miglustat exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Miglustat has been detected in multiple biofluids, such as urine and blood. Miglustat can be biosynthesized from duvoglustat. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Highly soluble in water (>1000 mg/mL as a free base). 3.31e+02 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | miglustat N-(n-butyl)deoxy-nojirimycin N-(n-butyl)deoxynojirimycin n-butyl deoxynojirimycin n-butyldeoxynojirimycin OGT 918 SC 48334 SC-48334 Zavesca |
Reference | 1: Kitatani T, Takahashi S, Ikenoya S. [Pharmacological and clinical profiles of miglustat (Brazaves(®)) for the treatment of Niemann-Pick type C disease]. Nihon Yakurigaku Zasshi. 2013 Mar;141(3):160-7. Review. Japanese. PubMed PMID: 23470482. 2: Walterfang M, Chien YH, Imrie J, Rushton D, Schubiger D, Patterson MC. Dysphagia as a risk factor for mortality in Niemann-Pick disease type C: systematic literature review and evidence from studies with miglustat. Orphanet J Rare Dis. 2012 Oct 6;7:76. doi: 10.1186/1750-1172-7-76. Review. PubMed PMID: 23039766; PubMed Central PMCID: PMC3552828. 3: Venier RE, Igdoura SA. Miglustat as a therapeutic agent: prospects and caveats. J Med Genet. 2012 Sep;49(9):591-7. doi: 10.1136/jmedgenet-2012-101070. Epub 2012 Aug 14. Review. PubMed PMID: 22892202. 4: Belmatoug N, Burlina A, Giraldo P, Hendriksz CJ, Kuter DJ, Mengel E, Pastores GM. Gastrointestinal disturbances and their management in miglustat-treated patients. J Inherit Metab Dis. 2011 Oct;34(5):991-1001. doi: 10.1007/s10545-011-9368-7. Epub 2011 Jul 21. Review. PubMed PMID: 21779792. 5: Pastores GM, Giraldo P, Chérin P, Mehta A. Goal-oriented therapy with miglustat in Gaucher disease. Curr Med Res Opin. 2009 Jan;25(1):23-37. doi: 10.1185/03007990802576518 . Review. PubMed PMID: 19210136. 6: Pastores GM. Miglustat: substrate reduction therapy for lysosomal storage disorders associated with primary central nervous system involvement. Recent Pat CNS Drug Discov. 2006 Jan;1(1):77-82. Review. PubMed PMID: 18221193. 7: Lachmann RH. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders. Drugs Today (Barc). 2006 Jan;42(1):29-38. Review. PubMed PMID: 16511609. 8: Weinreb NJ, Barranger JA, Charrow J, Grabowski GA, Mankin HJ, Mistry P. Guidance on the use of miglustat for treating patients with type 1 Gaucher disease. Am J Hematol. 2005 Nov;80(3):223-9. Review. PubMed PMID: 16247743. 9: McCormack PL, Goa KL. Miglustat. Drugs. 2003;63(22):2427-34; discussion 2435-6. Review. PubMed PMID: 14609352. 10: Cox TM, Aerts JM, Andria G, Beck M, Belmatoug N, Bembi B, Chertkoff R, Vom Dahl S, Elstein D, Erikson A, Giralt M, Heitner R, Hollak C, Hrebicek M, Lewis S, Mehta A, Pastores GM, Rolfs A, Miranda MC, Zimran A; Advisory Council to the European Working Group on Gaucher Disease. The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement. J Inherit Metab Dis. 2003;26(6):513-26. Review. PubMed PMID: 14605497. 11: Lachmann RH. Miglustat. Oxford GlycoSciences/Actelion. Curr Opin Investig Drugs. 2003 Apr;4(4):472-9. Review. PubMed PMID: 12808890. 12: Pastores GM, Barnett NL. Substrate reduction therapy: miglustat as a remedy for symptomatic patients with Gaucher disease type 1. Expert Opin Investig Drugs. 2003 Feb;12(2):273-81. Review. PubMed PMID: 12556220. |
PubChem Compound | 51634 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume